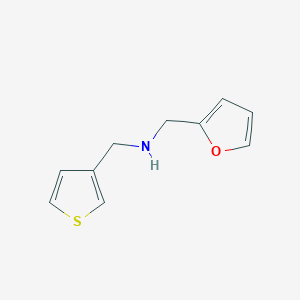

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

CAS No.: 892593-40-7

Cat. No.: VC2349254

Molecular Formula: C10H11NOS

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892593-40-7 |

|---|---|

| Molecular Formula | C10H11NOS |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine |

| Standard InChI | InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 |

| Standard InChI Key | IPWFINGMDUMRBR-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)CNCC2=CSC=C2 |

| Canonical SMILES | C1=COC(=C1)CNCC2=CSC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine belongs to the class of heterocyclic amines containing both oxygen and sulfur in its structure. Based on structural analysis and comparison with similar compounds, we can establish its fundamental chemical identity.

Molecular Properties

The compound features a molecular formula of C₁₀H₁₁NOS, with a calculated molecular weight of approximately 193.27 g/mol, similar to its structural isomers . The structure consists of a furan ring attached at the 2-position via a methylene group to a nitrogen atom, which is also bonded to a methylene group connected to a thiophene ring at its 3-position. This arrangement creates a secondary amine with two heterocyclic substituents.

Structural Isomers and Related Compounds

Several structural analogs of this compound have been documented in chemical databases:

This comparative analysis highlights the subtle structural variations that can exist among similar heterocyclic amine compounds, which may significantly influence their chemical behavior and potential applications.

Chemical Properties and Reactivity

Physical Properties

Based on structural similarities to its isomers, 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine likely exists as a pale yellow to amber liquid or low-melting solid at room temperature. The compound would be expected to have limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and ethanol due to its mixed polar and non-polar characteristics.

Functional Group Reactivity

The compound contains several reactive sites that determine its chemical behavior:

-

Secondary amine nitrogen: Capable of nucleophilic substitution reactions, acylation, and alkylation

-

Furan ring: Susceptible to electrophilic aromatic substitution and Diels-Alder reactions

-

Thiophene ring: Less reactive toward electrophilic attack compared to furan but can participate in various coupling reactions

Synthetic Approaches and Preparation Methods

Reductive Amination

A common approach would involve reductive amination between furan-2-carbaldehyde and thiophene-3-methylamine, or alternatively between thiophene-3-carbaldehyde and furan-2-methylamine, using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Direct Alkylation

Another potential route involves the direct alkylation of primary amines with appropriate halomethyl derivatives:

-

Reaction of furan-2-methylamine with 3-(chloromethyl)thiophene

-

Alternatively, alkylation of thiophene-3-methylamine with 2-(chloromethyl)furan

Purification Challenges

Purification of heterocyclic amines like 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine typically requires careful column chromatography, as mentioned in synthetic protocols for similar compounds . Flash column chromatography using silica gel with appropriate solvent systems (such as petroleum ether/ethyl acetate mixtures) would be expected to achieve satisfactory purification.

Spectroscopic Analysis and Structure Confirmation

NMR Spectroscopy

Based on the structural features of the compound and spectroscopic data available for related compounds, the expected 1H NMR spectral characteristics would include:

-

Furan ring protons: Typically appearing between δ 6.0-7.5 ppm

-

Thiophene ring protons: Expected in the range of δ 7.0-7.5 ppm

-

Methylene protons adjacent to nitrogen: Likely to appear as singlets around δ 3.7-4.1 ppm

-

Amine proton: Variable chemical shift depending on concentration and solvent

The 13C NMR spectrum would feature characteristic signals for the aromatic carbons of both heterocyclic rings in the region of δ 110-150 ppm, while the methylene carbons would appear at approximately δ 40-50 ppm.

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 193 corresponding to the molecular weight, with characteristic fragmentation patterns involving cleavage of the C-N bonds and fragmentation of the heterocyclic rings.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be suitable techniques for analyzing 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine, with TLC visualization achieved using ultraviolet light or staining with reagents such as KMnO4 or vanillin, as commonly employed for similar compounds .

Structural Analysis Methods

Definitive structural confirmation would require a combination of analytical techniques:

-

Single-crystal X-ray diffraction (if crystalline)

-

2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment

-

High-resolution mass spectrometry for accurate mass determination

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume